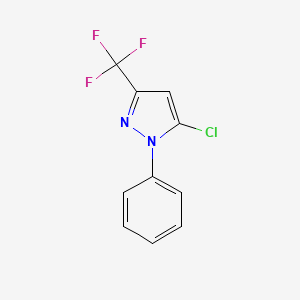

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Description

Historical Context and Discovery

The historical development of this compound traces its origins to the broader evolution of pyrazole chemistry, which began in the late 19th century with foundational work by German chemists. The term pyrazole was first coined by Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis from acetylene and diazomethane, laying the groundwork for modern pyrazole chemistry. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who demonstrated the cyclocondensation of β-diketones with hydrazine derivatives.

The specific development of trifluoromethylated pyrazoles gained momentum in the latter half of the 20th century as fluorine chemistry advanced and the pharmaceutical industry recognized the unique properties that fluorine substitution could impart to drug molecules. Research into 3-trifluoromethylpyrazoles specifically emerged from the need to develop more efficient synthetic methodologies for creating fluorinated heterocycles. The synthesis of compounds like this compound became possible through advances in trifluoromethylation chemistry and the development of hypervalent iodine reagents that enabled transition-metal-free cyclization reactions.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| Pyrazole nomenclature establishment | 1883 | Ludwig Knorr | Foundation of pyrazole chemistry terminology |

| First pyrazole synthesis method | 1898 | Hans von Pechmann | Classical acetylene-diazomethane approach |

| Substituted pyrazole synthesis | 1883 | Knorr et al. | β-diketone hydrazine cyclocondensation |

| Trifluoromethylpyrazole methodology | 2014 | Guojing Ji et al. | Hypervalent iodine-mediated synthesis |

Position in Heterocyclic Chemistry

This compound occupies a prominent position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of functionalized azole compounds. The pyrazole ring system itself belongs to the azole family, characterized as a five-membered heterocycle containing two nitrogen atoms in adjacent positions, which distinguishes it from other nitrogen-containing heterocycles such as imidazoles or triazoles. Within the context of medicinal chemistry, pyrazole derivatives have gained recognition as privileged scaffolds due to their ability to interact with diverse biological targets and their favorable pharmacokinetic properties.

The compound's position in heterocyclic chemistry is further elevated by its incorporation of multiple functional groups that represent different chemical families. The trifluoromethyl group places it within the realm of organofluorine chemistry, a field that has become increasingly important in pharmaceutical development due to fluorine's unique properties including high electronegativity, small size, and ability to enhance metabolic stability. The chlorine substituent adds another dimension of reactivity, providing opportunities for nucleophilic substitution reactions and further structural elaboration. This combination of functionalities makes the compound a versatile building block for the construction of more complex heterocyclic systems.

Contemporary research has positioned pyrazole derivatives among the most frequently utilized heterocyclic scaffolds in drug discovery, with the United States Food and Drug Administration identifying pyrazole-containing structures as highly prevalent among approved small molecule drugs. The specific substitution pattern found in this compound represents an optimal combination of substituents that can enhance both the chemical reactivity and biological activity of the resulting compounds, making it particularly valuable for pharmaceutical applications.

Significance in Pyrazole Research

The significance of this compound in contemporary pyrazole research extends far beyond its individual chemical properties to encompass its role as a representative example of modern heterocyclic design principles. Research into this compound has contributed substantially to understanding structure-activity relationships in pyrazole chemistry, particularly regarding the effects of electron-withdrawing substituents on biological activity. The compound serves as a model system for investigating how multiple substituents can work synergistically to enhance pharmaceutical properties, including improved binding affinity, selectivity, and metabolic stability.

Recent synthetic methodologies developed for this compound have advanced the broader field of pyrazole synthesis, particularly in the area of regioselective heterocycle formation. The development of efficient synthetic routes to this compound has provided insights into controlling regioselectivity in pyrazole formation, which remains a significant challenge in heterocyclic chemistry. These methodological advances have implications beyond the specific compound, influencing synthetic approaches to related heterocyclic systems and contributing to the development of more general synthetic strategies.

The compound's significance is also reflected in its utility as a synthetic intermediate for accessing more complex heterocyclic structures. Research has demonstrated that this compound can serve as a precursor to various functionalized derivatives through reactions such as cross-coupling, nucleophilic substitution, and oxidative transformations. This versatility has made it an important tool in combinatorial chemistry and drug discovery programs where rapid access to diverse chemical libraries is essential.

| Research Area | Contribution | Impact |

|---|---|---|

| Synthetic methodology | Regioselective synthesis development | Enhanced efficiency in pyrazole preparation |

| Structure-activity relationships | Multi-substituent effect studies | Improved pharmaceutical design principles |

| Medicinal chemistry | Building block applications | Expanded chemical library diversity |

| Fluorine chemistry | Trifluoromethyl incorporation strategies | Advanced organofluorine methodologies |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected areas of investigation, each contributing to a comprehensive understanding of this important heterocyclic compound. Primary research objectives include the development of efficient and scalable synthetic methodologies that can provide access to the compound and its derivatives with high yields and excellent regioselectivity. These synthetic studies aim to optimize reaction conditions, explore alternative synthetic routes, and understand the mechanistic aspects of pyrazole formation, particularly in systems containing multiple electronegative substituents.

Another significant research objective involves the systematic investigation of structure-activity relationships to understand how the specific substitution pattern influences biological activity and pharmaceutical properties. This research encompasses computational studies to predict binding interactions, experimental evaluation of biological activities, and optimization of substituent patterns to enhance desired properties while minimizing unwanted effects. The scope includes both in vitro and in silico investigations designed to elucidate the molecular mechanisms underlying the compound's biological activities.

Chemical reactivity studies constitute another major research objective, focusing on understanding how the compound can be further functionalized and incorporated into more complex molecular architectures. This research examines the reactivity of different positions on the pyrazole ring, the influence of substituents on chemical behavior, and the development of new transformation reactions that can expand the synthetic utility of the compound. The scope extends to investigating the compound's stability under various conditions, its compatibility with different synthetic methodologies, and its potential as a building block for accessing novel heterocyclic systems.

The research scope also encompasses analytical and characterization studies aimed at developing comprehensive spectroscopic and analytical methods for identifying and quantifying the compound and its derivatives. This includes nuclear magnetic resonance spectroscopy studies to establish structural assignments, mass spectrometry investigations for molecular identification, and computational chemistry studies to predict and understand molecular properties. These analytical studies provide the foundation for quality control in synthetic applications and support the broader research objectives by ensuring accurate characterization of research materials.

Properties

IUPAC Name |

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBJWIFNTPHCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652935 | |

| Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-51-7 | |

| Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The most documented and practical route to 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves chlorination of the corresponding 5-hydroxy derivative (1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) using phosphorus oxychloride (POCl3, also called trichlorophosphate) in the presence of N,N-dimethylformamide (DMF) as a solvent and catalyst.

| Parameter | Details |

|---|---|

| Starting material | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to reflux (up to 95 °C depending on scale and procedure) |

| Reaction time | 1 hour to 5 hours |

| Yield | 79% to 95% |

| Work-up | Quenching in ice water, extraction with ethyl acetate or chloroform, washing, drying, purification by column chromatography |

| Product form | White solid or colorless oil that solidifies |

Typical Experimental Procedure:

- Phosphorus oxychloride is added slowly to DMF under ice-cooling to form the Vilsmeier reagent.

- The pyrazol-5-ol is then added to this mixture at 0 °C.

- The reaction mixture is heated (up to 95 °C) and refluxed for several hours.

- After completion, the mixture is poured into ice water, and the organic product is extracted.

- Purification is performed by silica gel column chromatography to afford the chlorinated pyrazole in high yield (up to 95%).

One-Pot Multicomponent Microwave-Assisted Synthesis

An advanced method involves microwave-assisted one-pot synthesis combining chlorinated pyrazole intermediates with terminal alkynes under Sonogashira-type cross-coupling conditions in the presence of tert-butylamine and a palladium catalyst. This method is particularly useful for synthesizing pyrazolo[4,3-c]pyridine derivatives but starts from this compound-4-carbaldehyde, a closely related chlorinated pyrazole derivative.

| Parameter | Details |

|---|---|

| Starting material | 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

| Reagents | Terminal alkynes, tert-butylamine |

| Catalyst | Pd(PPh3)2Cl2 (6 mol %) |

| Heating method | Microwave irradiation |

| Reaction type | Sonogashira cross-coupling followed by cyclization |

| Yield | Moderate to high (up to 85% for related pyrazolopyridines) |

This method merges multiple steps into a one-pot reaction, improving synthetic efficiency and reducing purification steps. It is useful for elaborating the chlorinated pyrazole into more complex heterocycles but relies on the prior preparation of the chlorinated pyrazole aldehyde.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination with POCl3 in DMF | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | POCl3, DMF, 0–95 °C, 1–5 h | 79–95 | High yield, scalable, classical approach |

| Microwave-assisted Sonogashira-type | 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | Terminal alkynes, Pd catalyst, tert-butylamine, microwave | 43–85 | One-pot synthesis for derivatives, moderate yield |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Silver triflate is commonly used as a catalyst for oxidation reactions.

Substitution: Sonogashira-type cross-coupling conditions are often employed for substitution reactions involving terminal alkynes and tert-butylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

Scientific Research Applications

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex fluorine-containing heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets.

Medicine: Due to its potential biological activities, it is investigated for use in drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms often results in increased binding affinity of drug molecules to their target proteins, enhancing their biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazoles are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Key Observations :

- Position 1 : Aryl groups (e.g., phenyl) enhance steric bulk, while methyl groups (e.g., in ) may improve synthetic accessibility.

- Position 3 : Trifluoromethyl (-CF₃) is a common EWG, but replacement with -COOH (as in ) alters polarity and solubility.

- Position 5 : Chloro substituents (as in the target compound) may favor herbicidal activity, whereas heterocycloxy groups (e.g., in ) enable targeted bioactivity.

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability but reducing water solubility.

- Thermal Stability : Crystallographic studies (e.g., ) show that fluorine substituents improve thermal stability via strong C–F bonds.

- Solubility : Methoxy (e.g., ) or carboxylic acid groups (e.g., ) enhance aqueous solubility compared to chloro or -CF₃.

Biological Activity

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a significant compound in the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H6ClF3N2

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity by improving membrane permeability.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Cyclocondensation : The initial formation of the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introduction of chlorine and trifluoromethyl groups via electrophilic aromatic substitution.

- Purification : Common methods include recrystallization or chromatography.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains like MRSA.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.5 | Effective against S. aureus |

| Trifluoromethyl derivatives | 0.25 | Broad-spectrum activity |

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | IC50 (μg/mL) | COX Inhibition |

|---|---|---|

| This compound | 60.56 | COX-2 Inhibitor |

| Standard (Diclofenac) | 54.65 | Reference |

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer types, including breast and lung cancers.

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 10 |

| Lung Cancer | A549 | 15 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Competing with substrates at active sites of enzymes like COX.

- Receptor Interaction : Binding to specific receptors involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Anticancer Study : A study found that a series of pyrazole derivatives displayed potent antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents .

- Antimicrobial Evaluation : In another study, a derivative was shown to effectively inhibit multiple strains of bacteria with low MIC values, indicating strong antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of phenyl hydrazine with alkynyl trifluoromethyl ketones under controlled conditions. For example, phenyl alkynyl trifluoromethyl ketone (Ph-C≡C-C(O)CF₃) reacts with phenyl hydrazine (PhNHNH₂) to yield the target pyrazole derivative . Optimization involves adjusting solvent polarity, temperature (typically 50–80°C), and stoichiometry to minimize side products. Purification via column chromatography or recrystallization improves yield and purity. Challenges include managing hygroscopic reagents and controlling regioselectivity during cyclization .

Q. How is structural characterization performed for trifluoromethyl-substituted pyrazoles?

- Methodological Answer :

- NMR/IR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR. IR spectroscopy detects C-F stretches at 1100–1250 cm⁻¹ .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. SHELXL (via SHELX suite) is widely used for refinement, particularly for handling twinned data or high-resolution structures. For example, pyrano[2,3-c]pyrazole derivatives have been characterized using this method .

Q. What are common synthetic impurities, and how are they addressed?

- Methodological Answer : Common impurities include regioisomers (e.g., 1,4- vs. 1,5-disubstituted pyrazoles) and unreacted intermediates. Techniques like HPLC-MS or GC-MS identify byproducts. Adjusting reaction pH (e.g., using NaHCO₃) or employing catalytic Cu(I) in cycloadditions suppresses isomer formation. For example, Vilsmeier-Haack reactions require strict anhydrous conditions to avoid hydrolysis of intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in trifluoromethyl-substituted pyrazoles?

- Methodological Answer : The Flack parameter (η) and Rogers’ enantiomorph-polarity tests are critical for determining absolute configuration. However, near-centrosymmetric structures may yield false η values; instead, the incoherent scattering parameter (x) is more reliable for such cases. SHELXD and SHELXE are robust for experimental phasing, especially with high-resolution data (<1.0 Å). For example, resolving the CF₃ group’s orientation in pyrazole derivatives requires careful analysis of electron density maps and thermal displacement parameters .

Q. What mechanistic insights explain regioselectivity in pyrazole formation?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. DFT calculations show that electron-withdrawing groups (e.g., CF₃) stabilize negative charge at the α-position during cyclization, favoring 1,3-disubstitution. Kinetic studies using in-situ IR or NMR reveal that nucleophilic attack on the ketone intermediate determines the dominant pathway. For instance, phenyl hydrazine preferentially attacks the β-carbon of alkynyl trifluoromethyl ketones, leading to 3-CF₃ substitution .

Q. How can computational modeling predict electronic effects of the trifluoromethyl group?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian or ORCA) assess the CF₃ group’s impact on aromaticity and reactivity. HOMO-LUMO gaps and Fukui indices predict electrophilic/nucleophilic sites. For example, the CF₃ group reduces electron density at the pyrazole ring’s 4-position, making it susceptible to nucleophilic substitution. MD simulations further evaluate solvent interactions and conformational stability .

Q. What strategies improve yield in multi-step syntheses of pyrazole hybrids?

- Methodological Answer : Hybridization via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is efficient. For instance, this compound-4-carbaldehyde reacts with alkynes under CuSO₄/ascorbate conditions to form triazole-pyrazole hybrids. Optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hrs) enhances yield (>60%). Microwave-assisted synthesis reduces time and improves regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.